Fragment-Like Molecular Properties (MW 274.3, HAC 20) vs. Palbociclib (MW 447.5, HAC 33) for Fragment-Based Kinase Inhibitor Discovery
The target compound (C₁₄H₁₈N₄O₂, MW = 274.3 g/mol, heavy atom count = 20) falls within the strict boundaries of fragment-like chemical space defined by the Rule of Three (MW < 300, HAC ≤ 22) [1]. In contrast, the prototypical pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitor palbociclib (C₂₄H₂₉N₇O₂, MW = 447.5 g/mol, HAC = 33) is a fully elaborated drug-like molecule unsuitable for fragment-based screening [2]. Fragment-like starting points yield higher ligand efficiency (LE) and provide more tractable vectors for structure-guided optimization [1]. The target compound offers a 39% reduction in molecular weight and a 39% reduction in heavy atom count relative to palbociclib, enabling FBDD campaigns that are impossible with larger, fully substituted scaffolds.
| Evidence Dimension | Molecular weight and fragment-likeness (Rule of Three compliance) |
|---|---|
| Target Compound Data | MW = 274.3 g/mol; HAC = 20; cLogP ≈ 1.2; HBD = 1; HBA = 4 |
| Comparator Or Baseline | Palbociclib: MW = 447.5 g/mol; HAC = 33; cLogP = 2.7; HBD = 2; HBA = 8 |
| Quantified Difference | ΔMW = −173.2 g/mol (−38.7%); ΔHAC = −13 (−39.4%); ΔcLogP ≈ −1.5; ΔHBD = −1 |
| Conditions | Calculated molecular properties from SMILES structure (InChI Key: VRSAUEIGWLBNEL-UHFFFAOYSA-N); Rule of Three criteria per Congreve et al. 2003. |
Why This Matters
A compound within fragment-like space is eligible for fragment-based screening cascades (NMR, SPR, X-ray crystallography) and permits efficient exploration of chemical space with fewer synthetic steps per hypothesis tested, directly reducing lead discovery timelines and costs.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. View Source
- [2] Palbociclib molecular properties. PubChem CID 5330286. National Center for Biotechnology Information. View Source
